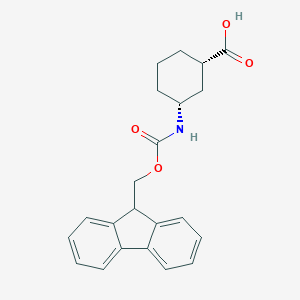

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365,43 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that this compound is a blocked beta-amino acid , which suggests that it may interact with proteins or enzymes that recognize or process amino acids.

Mode of Action

As a blocked beta-Amino Acid , it likely participates in peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which prevents unwanted side reactions.

Biochemical Pathways

Given its role in peptide synthesis , it may influence protein production and modification pathways.

Result of Action

As a component in peptide synthesis , it may contribute to the production of specific peptide sequences, potentially influencing cellular functions related to these peptides.

Action Environment

The action, efficacy, and stability of Fmoc-cis-1,3-aminocyclohexane carboxylic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that temperature can affect its stability. pH, solvent conditions, and the presence of other reactive substances could also impact its action and efficacy.

Activité Biologique

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly referred to as Fmoc-cyclohexane carboxylic acid, is an important compound in peptide synthesis and medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group for amino acids during the synthesis of peptides. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C₁₉H₁₉NO₄. It is characterized by its ability to stabilize the amino group during peptide synthesis, preventing side reactions that can occur in the presence of other reactive groups.

The mechanism of action primarily involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group necessary for subsequent reactions .

Peptide Synthesis

Fmoc-cyclohexane carboxylic acid is widely used in solid-phase peptide synthesis (SPPS). The compound's stability and effectiveness as a protecting group make it a preferred choice for synthesizing various peptides, including those with complex structures.

Inhibition Studies

Recent studies have explored the use of Fmoc-cyclohexane carboxylic acid derivatives as inhibitors of proteases. For instance, compounds derived from this structure have shown potential in inhibiting the main protease from SARS-CoV-2 (3CLpro), demonstrating their relevance in antiviral research .

Case Studies

- Synthesis of Inhibitors : A study demonstrated that Fmoc-cyclohexane carboxylic acid could be used to synthesize peptidyl-fluoromethyl ketones that act as inhibitors against serine and cysteine proteases. These inhibitors were tested against 3CLpro and showed complete inhibition at low concentrations .

- Organocatalyst Development : Another research effort utilized this compound in developing bifunctional organocatalysts based on cyclohexane scaffolds. The resulting catalysts exhibited enantioselectivity in Michael addition reactions, highlighting their potential in asymmetric synthesis.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Peptide Synthesis

The primary application of (1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid is in peptide synthesis. The Fmoc group allows for the selective protection of amino groups, enabling the formation of peptide bonds without interference from other functional groups. This property is vital for constructing complex peptides and proteins.

Drug Development

In drug development, this compound serves as a building block for various bioactive peptides. Its stability and compatibility with different coupling reagents make it an essential component in the synthesis of peptide-based therapeutics. The ability to protect and deprotect amino acids efficiently allows for the creation of diverse pharmaceutical compounds.

Bioconjugation Techniques

This compound is also utilized in bioconjugation techniques, where it can be linked to other molecules such as drugs or imaging agents. The Fmoc group facilitates the attachment of various functional groups, enhancing the versatility of conjugates for targeted drug delivery systems.

Case Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the synthesis of antimicrobial peptides using this compound as a key intermediate. The peptides exhibited significant antibacterial activity against resistant strains, showcasing the compound's utility in developing new antimicrobial agents.

Case Study 2: Targeted Cancer Therapy

Research involving this compound has led to the development of peptide-based drug conjugates targeting cancer cells. By utilizing the Fmoc-protected amino acid in conjunction with cytotoxic agents, researchers were able to enhance selectivity and reduce side effects compared to traditional chemotherapeutics.

Propriétés

IUPAC Name |

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373280 | |

| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312965-05-2 | |

| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.